Voriconazole-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

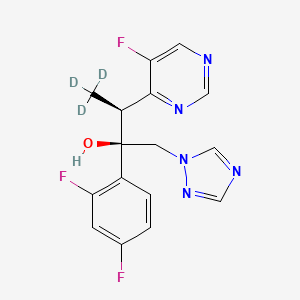

Voriconazole-d3 is a deuterated form of voriconazole, a triazole antifungal medication. The deuterium atoms replace three hydrogen atoms in the molecule, which can help in pharmacokinetic studies by providing a stable isotope for tracing and quantification. This compound is primarily used in research settings to study the pharmacokinetics, metabolism, and distribution of voriconazole in biological systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Voriconazole-d3 involves the incorporation of deuterium atoms into the voriconazole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the use of deuterated methyl iodide in the presence of a base to introduce deuterium atoms into the molecule .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product. The product is then purified using techniques such as chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Metabolism of Voriconazole-d3

This compound undergoes hepatic metabolism via cytochrome P450 enzymes, similar to its unlabeled counterpart. The primary pathways include:

- N-Oxidation : Mediated by CYP2C19 (Km = 14 μM, Vmax = 0.22 nmol/min/nmol CYP2C19) and CYP3A4 (Km = 16 μM, Vmax = 0.05 nmol/min/nmol CYP3A4) .

- 4-Hydroxylation : Catalyzed by CYP3A4 (Km = 11 μM, Vmax = 0.10 nmol/min/nmol CYP3A4) .

- Glucuronidation : Metabolites are conjugated with glucuronic acid and excreted via urine .

Key Metabolic Pathways

| Enzyme | Reaction | Metabolite |

|---|---|---|

| CYP2C19 | N-Oxidation | Voriconazole N-oxide |

| CYP3A4 | 4-Hydroxylation | Hydroxyvoriconazole |

| UDP-glucuronosyltransferases | Glucuronidation | Glucuronidated metabolites |

Analytical Methods for this compound

The compound is commonly analyzed using LC-MS/MS for pharmacokinetic studies, leveraging its isotopic signature to differentiate it from unlabeled voriconazole.

Mass Spectrometry Parameters

| Parameter | Value |

|---|---|

| Mass Transition (m/z) | 353 → 127 |

| Solubility | 20 mg/mL in DMSO or ethanol |

| LOD | 3.67 µM (CYP2C9 inhibition) |

Stability and Environmental Impact

- Chemical Stability : Stable under room temperature and pressure; avoids decomposition under controlled conditions .

- Aquatic Toxicity : Classified as H400 (very toxic to aquatic life) and H410 (long-lasting effects) .

Environmental Fate

| Factor | Impact |

|---|---|

| Biodegradation | Minimal due to fluorinated structure . |

| Bioaccumulation | High lipophilicity enhances persistence in aquatic systems . |

Research Findings

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Voriconazole-D3 is primarily utilized as an internal standard in various analytical techniques, particularly in ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). This application is critical for quantifying voriconazole concentrations in biological matrices, such as plasma, to assess its pharmacokinetics.

Case Study: Venetoclax and Voriconazole Interaction

A recent study demonstrated the simultaneous quantification of venetoclax and voriconazole in human plasma using a UHPLC-MS/MS method. This compound served as an internal standard, enhancing the accuracy of the measurements. The findings indicated significant drug-drug interactions, which could inform dosing regimens for patients with acute myeloid leukemia receiving venetoclax alongside voriconazole .

Therapeutic Drug Monitoring

The variability in voriconazole metabolism necessitates therapeutic drug monitoring to optimize treatment outcomes and minimize adverse effects. This compound is essential for developing calibration curves and validating analytical methods used in monitoring serum levels of voriconazole.

Case Study: Serum Level Variability

A study focusing on serum voriconazole levels among leukemia patients revealed that therapeutic drug monitoring could help tailor dosages based on individual metabolic responses. The use of this compound allowed for precise measurement of serum concentrations, aiding clinicians in adjusting treatment plans effectively .

Drug Interaction Studies

This compound facilitates the investigation of drug interactions involving voriconazole, particularly its metabolites. Understanding these interactions is crucial for predicting therapeutic outcomes and preventing toxicity.

Case Study: Voriconazole N-Oxide Plasma Concentration

Research has shown that plasma concentrations of voriconazole N-oxide correlate with clinical outcomes in patients undergoing treatment. The use of this compound in such studies allows for accurate assessment of these metabolites, providing insights into their impact on drug efficacy and safety .

In Vitro Studies on Osteogenic Activity

Voriconazole has been studied for its effects on osteoblastic activity, with implications for bone health in patients undergoing long-term antifungal therapy. This compound can be used to trace the compound's effects on osteoblast proliferation and differentiation.

Case Study: Osteogenic Activity Enhancement

In vitro studies indicated that voriconazole enhances osteoblast proliferation and differentiation through specific signaling pathways. This compound was instrumental in tracking these effects, helping researchers understand the compound's potential impact on bone health during antifungal treatment .

Analytical Method Development

The development of reliable analytical methods for quantifying voriconazole and its metabolites is essential for clinical research. This compound plays a pivotal role in method validation processes.

| Analytical Method | Key Features | Application |

|---|---|---|

| UHPLC-MS/MS | High sensitivity and specificity | Quantification of voriconazole in plasma |

| PaperSpray Mass Spectrometry | Minimal sample preparation | Rapid analysis of antifungal drugs in serum |

| LC-MS/MS | Accurate measurement with internal standards | Therapeutic drug monitoring |

Wirkmechanismus

Voriconazole-d3, like voriconazole, exerts its antifungal effects by inhibiting the enzyme cytochrome P450 14α-lanosterol demethylase. This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately fungal cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fluconazole: Another triazole antifungal with a similar mechanism of action but a narrower spectrum of activity.

Itraconazole: A triazole antifungal with a broader spectrum of activity but different pharmacokinetic properties.

Posaconazole: A newer triazole antifungal with activity against a wider range of fungal pathogens.

Uniqueness of Voriconazole-d3

This compound is unique due to its deuterium labeling, which makes it an invaluable tool for pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for precise tracing and quantification in biological systems, providing insights into the behavior of voriconazole that are not possible with non-labeled compounds .

Biologische Aktivität

Voriconazole-d3 is a deuterated analog of voriconazole, a triazole antifungal agent widely used in the treatment of invasive fungal infections. The biological activity of this compound is of significant interest due to its potential applications in clinical pharmacology and therapeutic drug monitoring. This article examines the biological activity of this compound, focusing on its efficacy, pharmacokinetics, and case studies that highlight its clinical relevance.

Voriconazole functions by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death. This compound retains this mechanism, providing a similar antifungal effect while allowing for enhanced pharmacokinetic profiling due to its isotopic labeling.

Efficacy Against Fungal Pathogens

This compound has been evaluated for its efficacy against various fungal strains, particularly those resistant to other antifungal agents. Studies have demonstrated that it maintains potent activity against common pathogens such as Candida and Aspergillus species.

Table 1: Efficacy of this compound Against Common Fungal Pathogens

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 0.5 µg/mL | |

| Aspergillus fumigatus | 0.25 µg/mL | |

| Cryptococcus neoformans | 1 µg/mL |

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various studies. The compound exhibits significant inter-individual variability in absorption and metabolism, which is crucial for therapeutic drug monitoring (TDM).

Table 2: Pharmacokinetic Parameters of this compound

Stability and Cytotoxicity

Research has shown that this compound exhibits stability over time when stored under appropriate conditions. Its cytotoxic effects were evaluated using human cell lines, demonstrating acceptable safety profiles at therapeutic concentrations.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of this compound on retinal cells (SIRC), concentrations ranging from 0.7 to 35.8 µM were tested. The results indicated that at lower concentrations (0.7 µM), cell viability remained high (85%), while at higher concentrations (35.8 µM), viability decreased to approximately 74% .

Therapeutic Drug Monitoring (TDM)

The measurement of voriconazole N-oxide, a primary metabolite of voriconazole, has been integrated into TDM protocols to optimize dosing strategies and improve patient outcomes. The metabolic ratio (MR) derived from N-oxide levels can indicate the patient's capacity to metabolize the drug effectively.

Table 3: Therapeutic Drug Monitoring Parameters

Eigenschaften

IUPAC Name |

(2R,3S)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEHBSKCWLPMDN-QLWAGJNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.